REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:22])([CH3:21])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-])=O)[CH:13]=1)=[O:10].[H][H]>CO.[Ni]>[NH2:18][C:14]1[CH:13]=[C:12]([NH:11][C:9](=[O:10])[C:8]([CH3:21])([CH3:22])[CH2:7][CH2:6][CH2:5][O:4][C:3]2[CH:23]=[C:24]([CH3:27])[CH:25]=[CH:26][C:2]=2[CH3:1])[CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(OCCCC(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])(C)C)C=C(C=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is absorbed
|
Type
|
FILTRATION
|
Details
|
The methanol solution is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)NC(C(CCCOC1=C(C=CC(=C1)C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |